molecular formula C18H17N3O4 B2912732 N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide

Cat. No.: B2912732
M. Wt: 339.3 g/mol
InChI Key: UCBVGLVFCREWNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide is a benzamide derivative featuring a 1,2,5-oxadiazole (furazan) core substituted at the 3-position with a 3-methylbenzamide group and at the 4-position with a 3,4-dimethoxyphenyl moiety. Its molecular formula is C₁₈H₁₇N₃O₄, with a molecular weight of 339.35 g/mol .

Properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-11-5-4-6-13(9-11)18(22)19-17-16(20-25-21-17)12-7-8-14(23-2)15(10-12)24-3/h4-10H,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBVGLVFCREWNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NON=C2C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The compound has shown potent activity against parasite cultures and low mammalian cell toxicity, suggesting favorable bioavailability and selectivity

Biological Activity

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article will detail its chemical properties, biological activities, and relevant research findings.

The compound has the following characteristics:

PropertyValue
Molecular Formula C18H17N3O4
Molecular Weight 339.35 g/mol
LogP 3.6679
Hydrogen Bond Acceptors 7
Hydrogen Bond Donors 1
Polar Surface Area 75.347 Ų

The structure features an oxadiazole ring and a dimethoxyphenyl substituent, which are critical for its biological activity .

Anticancer Properties

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer activity. The mechanisms through which these compounds exert their effects include:

  • Inhibition of Enzymes and Kinases : The compound targets various enzymes involved in cancer cell proliferation, including thymidylate synthase and histone deacetylase (HDAC) .
  • Cytotoxicity : Studies have shown that derivatives of oxadiazoles can induce apoptosis in cancer cells through different pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Nucleic Acids : The compound may bind to DNA or RNA, disrupting essential cellular processes.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes that are crucial for cancer cell survival and proliferation.
  • Targeting Growth Factors : By inhibiting growth factor signaling pathways, it can reduce tumor growth .

Case Studies and Experimental Data

A review of studies involving similar oxadiazole derivatives highlights their potential as anticancer agents:

  • A study demonstrated that oxadiazole derivatives exhibited varying degrees of cytotoxicity against different cancer cell lines, with some compounds showing IC50 values in the low micromolar range .
  • Another investigation focused on the structure-activity relationship (SAR) of oxadiazole derivatives, indicating that modifications to the phenyl group significantly influenced biological activity .

Comparative Analysis with Other Compounds

The efficacy of this compound can be compared with other known oxadiazole derivatives:

Compound NameActivity TypeIC50 (µM)
This compoundAnticancerTBD
1,2,4-Oxadiazole Derivative AAnticancer5.0
1,2,4-Oxadiazole Derivative BAntimicrobial10.0

Note: TBD = To Be Determined based on ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide are compared below with six analogous benzamide-oxadiazole derivatives. Key differentiating factors include substituent electronic effects, molecular weight, and steric properties.

Table 1: Structural and Physicochemical Comparison

Compound ID & Source Oxadiazole Substituent Benzamide Substituent Molecular Weight (g/mol) Melting Point (°C) Notable Features
Target Compound 3,4-Dimethoxyphenyl 3-Methylphenyl 339.35 Not reported High lipophilicity due to methoxy groups
Compound 61 3-Aminophenyl 3-Methylphenyl 308.33 172 Amino group enhances solubility
Compound 47 4-Chlorophenyl 3-Methylphenyl 341.76 Not reported Chlorine increases electronegativity
Compound 14 3,4-Diethoxyphenyl 3-Fluorophenyl 383.36 250 Diethoxy groups improve metabolic stability
BH52670 3,4-Dimethoxyphenyl 3-Methylbutanamide 305.33 Not reported Aliphatic chain reduces planarity
Compound 16 3,4-Diethoxyphenyl 3-Chloro-4-methoxyphenyl 447.86 260 (decomp.) Chloro and methoxy groups enhance polarity

Key Observations:

Substituent Effects on Bioactivity: The 3,4-dimethoxyphenyl group in the target compound (vs. Fluorine (Compound 14 ) and chlorine (Compound 16 ) substituents increase electronegativity, which may enhance binding affinity to targets like enzymes or receptors.

Impact of Aliphatic vs.

Thermal Stability :

  • High melting points (e.g., 250°C for Compound 14 ) correlate with strong crystalline packing, often observed in compounds with polar functional groups (e.g., ethoxy, fluorine).

Anti-Plasmodial SAR Trends :

  • While explicit antiplasmodial data for the target compound is unavailable, analogs like Compound 61 and Compound 47 were synthesized for antiplasmodial screening. The presence of 3,4-dimethoxy groups may mimic chalcone-based antimalarials, which rely on methoxy-substituted aromatic rings for activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.